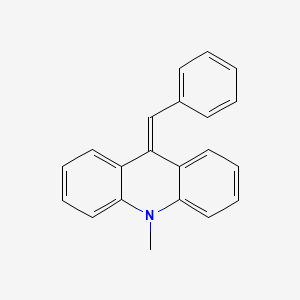
Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzylidene-10-methyl-9,10-dihydroacridine is an organic compound belonging to the acridine family It is characterized by its unique structure, which includes a benzylidene group attached to a dihydroacridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylidene-10-methyl-9,10-dihydroacridine typically involves the reaction of acridine derivatives with benzylidene compounds. One common method involves the use of 10-methylacridinium iodide as a starting material. This compound is reacted with sodium methoxide in methanol or sodium ethoxide in ethanol to yield the desired product . The reaction is usually carried out at room temperature until a colorless solution is formed.
Industrial Production Methods: While specific industrial production methods for 9-Benzylidene-10-methyl-9,10-dihydroacridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Benzylidene-10-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydro form using reducing agents like sodium borohydride.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed:
Oxidation Products: Acridine derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Various substituted acridines depending on the nucleophile used.
Applications De Recherche Scientifique
9-Benzylidene-10-methyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Benzylidene-10-methyl-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
10-Methyl-9,10-dihydroacridine: Shares a similar core structure but lacks the benzylidene group.
9,10-Dihydroacridine: A simpler derivative without the methyl and benzylidene substitutions.
Uniqueness: 9-Benzylidene-10-methyl-9,10-dihydroacridine stands out due to its unique combination of a benzylidene group and a dihydroacridine core. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
19656-33-8 |
|---|---|
Formule moléculaire |
C21H17N |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
9-benzylidene-10-methylacridine |
InChI |
InChI=1S/C21H17N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-15H,1H3 |
Clé InChI |
QTFYEQJQLKVJRX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=CC3=CC=CC=C3)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



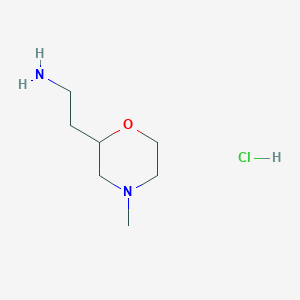

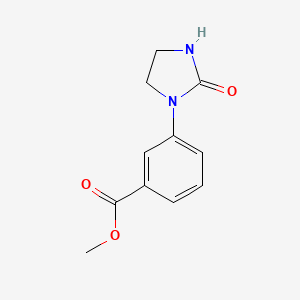
![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)

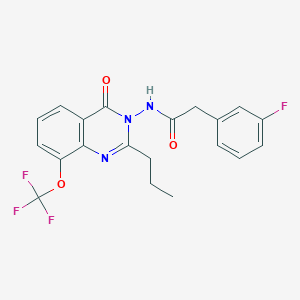
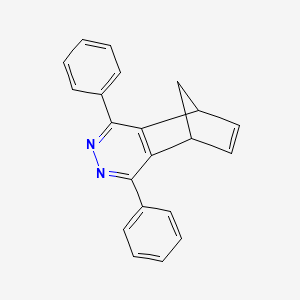
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)
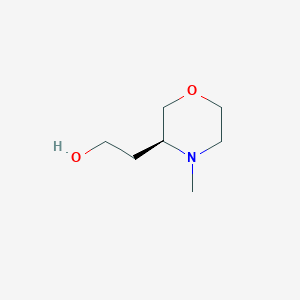
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)

